Dibutylcyanamide chemical structure and properties
Dibutylcyanamide chemical structure and properties
An In-Depth Technical Guide to Dibutylcyanamide: Structure, Properties, and Synthetic Utility
Introduction: Understanding Dibutylcyanamide
Dibutylcyanamide, identified by CAS Number 2050-54-6, is a disubstituted cyanamide that serves as a versatile reagent and building block in modern organic synthesis.[1] Unlike its simpler, more hazardous inorganic counterparts, the two butyl groups attached to the nitrogen atom impart significant organic solubility and moderate the reactivity of the cyanamide functional group. This unique combination of properties makes it a valuable tool for researchers and chemists, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, reactivity, and potential applications, grounded in established scientific principles and methodologies.
The core of dibutylcyanamide's functionality lies in the N-cyano (-N-C≡N) group. This moiety can act as either a nucleophile (via the terminal nitrogen) or an electrophile (at the nitrile carbon), allowing for a diverse range of chemical transformations.[2] Understanding the interplay of its electronic properties and steric hindrance from the butyl groups is crucial for predicting its behavior and designing effective synthetic strategies.
Core Identifiers:
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IUPAC Name: Dibutylcyanamide[2]
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CAS Number: 2050-54-6[3]
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Molecular Formula: C₉H₁₈N₂[3]
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SMILES: CCCCN(CCCC)C#N[2]
Physicochemical Properties
The physical and chemical properties of a compound are fundamental to its application in a laboratory or industrial setting. These parameters dictate the choice of solvents, reaction conditions, and purification methods. The properties of dibutylcyanamide are summarized below, reflecting its nature as a relatively non-polar organic molecule.
| Property | Value | Source(s) |
| Molecular Weight | 154.25 g/mol | [1][3] |
| Density | 0.8705 g/cm³ (at 25 °C) | [4] |
| Boiling Point | 187-191 °C (at 190 Torr) 83 °C (at 0.1 Torr) | [4] |
| Refractive Index | 1.445 | [4] |
| XLogP3 | 3.0 | [4] |
| Topological Polar Surface Area | 27 Ų | [1] |
Synthesis of Dibutylcyanamide
The most direct and historically significant method for synthesizing N,N-disubstituted cyanamides is the von Braun reaction .[5] This reaction provides a reliable pathway for converting tertiary amines into the corresponding cyanamides using cyanogen bromide (BrCN). The choice of this method is based on its high efficiency and specificity for cleaving one of the N-alkyl bonds.
Causality of the von Braun Reaction
The reaction proceeds via a two-step nucleophilic substitution mechanism.[6][7]
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Step 1: Quaternization. The tertiary amine (tributylamine in this case, a logical precursor) acts as a nucleophile, attacking the electrophilic cyanogen bromide. This displaces the bromide ion and forms a quaternary cyanoammonium salt intermediate. The nitrogen's lone pair is the driving force for this initial attack.
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Step 2: Dealkylation. The displaced bromide ion then acts as a nucleophile, attacking one of the α-carbons of the butyl groups on the positively charged nitrogen. This results in a bimolecular nucleophilic substitution (Sₙ2) reaction, cleaving a carbon-nitrogen bond.[6] The final products are dibutylcyanamide and butyl bromide. The selection of which alkyl group is cleaved can be influenced by steric and electronic factors, but with identical butyl groups, the choice is random.
Experimental Protocol: Synthesis via von Braun Reaction
Self-Validating System: This protocol incorporates steps for reaction monitoring and product characterization to ensure the successful synthesis and purity of the final compound.
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Reagent Preparation: In a fume hood, prepare a solution of cyanogen bromide (1.0 eq) in a suitable anhydrous solvent (e.g., chloroform or diethyl ether).
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Expert Insight: Anhydrous conditions are critical. Cyanogen bromide is moisture-sensitive and can decompose to hydrocyanic acid. The choice of a non-protic solvent prevents side reactions.
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Reaction Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). Dissolve tributylamine (1.0 eq) in the same anhydrous solvent and add it to the flask.
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Addition: Cool the tributylamine solution in an ice bath (0 °C). Add the cyanogen bromide solution dropwise from the dropping funnel over 30-60 minutes with vigorous stirring.
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Expert Insight: The initial quaternization is exothermic. Slow, cooled addition is a crucial safety measure to control the reaction rate and prevent excessive heat generation.
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Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting amine is consumed.
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Workup: Cool the reaction mixture to room temperature. Wash the organic solution sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by water and brine.
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Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation to yield pure dibutylcyanamide.
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Characterization: Confirm the identity and purity of the product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Chemical Reactivity and Synthetic Utility
Dibutylcyanamide is a valuable intermediate due to the versatile reactivity of the cyanamide functional group. Its reactions can be broadly categorized based on the electrophilic or nucleophilic nature of the reagent.
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Hydrolysis to Urea: In the presence of acid or base, the nitrile group can be hydrolyzed to form N,N-dibutylurea. This reaction is a fundamental transformation and provides a route to substituted ureas, which are common motifs in pharmaceuticals and agrochemicals.[2]
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Nucleophilic Addition: The nitrile carbon is electrophilic and susceptible to attack by nucleophiles. For example, organometallic reagents (e.g., Grignard reagents) can add across the C≡N bond to form, after hydrolysis, substituted ketones or other functional groups. Studies have shown that dialkylcyanamides are more reactive than simple alkyl cyanides in certain metal-mediated nucleophilic additions.[8]
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Precursor to Guanidines: The cyanamide group is an excellent precursor for the synthesis of substituted guanidines. Reaction with an amine salt (R₂NH₂⁺Cl⁻) will yield a substituted guanidinium salt, a highly prevalent functional group in bioactive molecules due to its ability to form strong hydrogen bonds.
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Electrophilic Cyanation: Through cleavage of the N-CN bond, certain cyanamide derivatives can act as electrophilic cyanating agents, transferring the "-CN" group to a nucleophile.[3]
Applications in Research and Drug Development
While dibutylcyanamide itself is not an active pharmaceutical ingredient, its true value lies in its role as a synthetic intermediate. The cyanamide functional group is a key substructure in several important drugs. For instance, the 2-aminoimidazole core found in the hair-loss treatment minoxidil and several anthelmintic drugs is derived from cyanamide.[2]
The synthetic pathways detailed above allow for the incorporation of the N,N-dibutylamino moiety or the conversion of the cyano group into more complex functional groups. Specifically, its ability to form substituted ureas and guanidines is highly relevant to drug development. These functional groups are prized for their hydrogen bonding capabilities and are frequently found in enzyme inhibitors and receptor antagonists. Therefore, dibutylcyanamide serves as a valuable tool for medicinal chemists to generate libraries of novel compounds for biological screening.
Safety and Handling
As with any chemical reagent, proper handling of dibutylcyanamide is essential to ensure laboratory safety. Based on available safety data, it is classified as an irritant.[8]
GHS Classification (CAS 2050-54-6)
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement(s) |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation | |
| Serious Eye Damage/Irritation | 2A | Warning | H319: Causes serious eye irritation | |
| STOT - Single Exposure | 3 | Warning | H335: May cause respiratory irritation |
Source: AK Scientific, Inc. Safety Data Sheet[8]
Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Always handle dibutylcyanamide in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[8]
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Personal Protective Equipment:
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Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]
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Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Avoid prolonged or repeated skin contact.[8]
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Respiratory Protection: If working outside a fume hood or if vapors are generated, use an appropriate respirator.
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First Aid Measures
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Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]
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Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[8]
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Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[8]
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Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
References
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Wikipedia. (n.d.). Cyanamide. Retrieved January 6, 2026, from [Link]
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Wikipedia. (n.d.). von Braun reaction. Retrieved January 6, 2026, from [Link]
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PubChem. (n.d.). N,N-Dibutylcyanamide. Retrieved January 6, 2026, from [Link]
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Scribd. (n.d.). Von Braun Degradation Method | PDF. Retrieved January 6, 2026, from [Link]
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Hageman, H. A. (1953). The von Braun Cyanogen Bromide Reaction. Organic Reactions, 7, 198-262. [Link]
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Anisimova, T. B., Bokach, N. A., Dolgushin, F. M., & Kukushkin, V. Y. (2013). Dialkylcyanamides are more reactive substrates toward metal-mediated nucleophilic addition than alkylcyanides. Dalton Transactions, 42(34), 12460–12467. [Link]
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Kaur, N., & Kishore, D. (2014). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Current Organic Synthesis, 11(4), 554-574. [Link]
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